molecular formula C17H18BrN3O2 B11556438 N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11556438
M. Wt: 376.2 g/mol
InChI Key: NZNXMEQPBGZWRC-KEBDBYFISA-N
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Description

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-12-4-3-5-14(8-12)19-11-17(22)21-20-10-13-6-7-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

NZNXMEQPBGZWRC-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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